molecular formula C10H6BrFO B1339797 6-Bromo-1-fluoronaphthalen-2-OL CAS No. 442150-49-4

6-Bromo-1-fluoronaphthalen-2-OL

Cat. No.: B1339797
CAS No.: 442150-49-4
M. Wt: 241.06 g/mol
InChI Key: KSOKMKCLAWKUAK-UHFFFAOYSA-N
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Description

6-Bromo-1-fluoronaphthalen-2-OL is a chemical compound belonging to the class of naphthalene derivatives. It has garnered significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by its molecular formula C10H6BrFO and a molecular weight of 241.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-fluoronaphthalen-2-OL typically involves a two-stage process:

    Stage 1: 6-Bromo-naphthalen-2-ol is reacted with Selectfluor in acetonitrile at room temperature for 2 hours.

    Stage 2: The resulting product is then treated with sodium dithionite in a mixture of water, isopropyl alcohol, and toluene at room temperature under an inert atmosphere for 24 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications, ensuring proper handling and safety measures are in place.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-fluoronaphthalen-2-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones.

Scientific Research Applications

6-Bromo-1-fluoronaphthalen-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Bromo-1-fluoronaphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes at the molecular level. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

  • 6-Bromo-2-fluoronaphthalen-1-ol
  • 6-Bromo-8-fluoronaphthalen-2-ol

Comparison: Compared to similar compounds, it may exhibit different biological activities and industrial uses .

Biological Activity

6-Bromo-1-fluoronaphthalen-2-OL (C10H6BrFO) is a halogenated naphthalene derivative that has garnered attention for its potential biological activities. The compound features a bromine atom at the sixth position and a fluorine atom at the first position of the naphthalene ring, along with a hydroxyl group at the second position. This unique substitution pattern is believed to influence its chemical properties and biological interactions, making it a subject of interest in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving selective halogenation of naphthalene derivatives. A common synthetic route includes:

  • Starting Material : 6-Bromo-naphthalen-2-ol.
  • Reagents :
    • Selectfluor for fluorination.
    • Sodium dithionite for subsequent reduction.
  • Conditions : The reaction typically occurs in acetonitrile under inert atmosphere conditions, followed by purification through chromatography.

Biological Activity

The biological activity of this compound is primarily linked to its structural features, particularly the presence of halogens and the hydroxyl group. Preliminary studies suggest several potential biological activities:

  • Anticancer Properties : Research indicates that halogenated naphthalene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to induce apoptosis in human bladder cancer cells by activating specific apoptotic pathways .
  • Interaction with Biomolecules : The presence of bromine and fluorine atoms may enhance the compound's reactivity with proteins and nucleic acids, potentially leading to novel therapeutic applications. Interaction studies are ongoing to elucidate specific mechanisms of action.

The exact mechanism of action for this compound remains under investigation. It is hypothesized that the compound may exert its effects through:

  • Receptor Modulation : Similar compounds have been shown to interact with various receptors involved in cancer progression and cell signaling pathways.
  • DNA Damage Induction : The ability to form reactive intermediates could lead to DNA damage, triggering cellular stress responses and apoptosis in cancer cells .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

  • Study on Bladder Cancer Cells : Research demonstrated that structurally similar compounds inhibited cell proliferation and induced apoptosis in T24 human bladder cancer cells, suggesting a potential pathway for therapeutic development .
  • Mechanistic Insights : Another study highlighted how modifications in halogenated naphthalenes could lead to differential effects on cell viability and apoptosis, indicating that subtle changes in structure significantly impact biological outcomes.

Comparative Analysis

To better understand the significance of this compound in comparison to related compounds, a summary table is provided below:

Compound NameMolecular FormulaNotable Biological Activity
This compoundC10H6BrFOPotential anticancer activity; receptor interactions
8-Bromo-5-fluoronaphthalen-1-olC10H6BrFOCytotoxic effects on cancer cell lines
7-Bromo-6-fluoronaphthalen-2-olC10H6BrFOUsed as an intermediate in organic synthesis

Properties

IUPAC Name

6-bromo-1-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOKMKCLAWKUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2F)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459858
Record name 6-BROMO-1-FLUORONAPHTHALEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442150-49-4
Record name 6-BROMO-1-FLUORONAPHTHALEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-bromonaphthalen-2-ol (2.23 g, 10.0 mmol) in CH3CN (50 mL) was added Selectfluor (4.20 g, 12.0 mmol). The reaction mixture was heated at 60° C. overnight and concentrated. The residue was partitioned between water (50 mL) and EtOAc (100 mL). The aqueous phase was separated and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography to give 6-bromo-1-fluoronaphthalen-2-ol using ethyl acetate and hexanes as solvents (2.0 g, 83% yield).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-naphthalen-2-ol (5 g, 22.4 mmol, Aldrich) in dry DMF (50 mL, Aldrich) was added N-fluorobenzene sulfonimide (21.9 g, 67.2 mmol, Aldrich). The reaction was stirred at RT for 48 h. The volatile portion was removed in vacuo and the residue was purified by silica gel chromatography (CHCl3) to give title compound as a yellow solid. MS (ESI, neg. ion) m/z: 240.0 (M−1). Mass Calc'd for C10H6BrFO: 239.96.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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